ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-3-27-19(25)22-8-7-13-14(10-22)28-18(15(13)16(20)23)21-17(24)11-5-4-6-12(9-11)26-2/h4-6,9H,3,7-8,10H2,1-2H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGIIOYFBRTQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with a unique thienopyridine structure that has garnered attention for its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 496.53 g/mol. Its structure incorporates various functional groups that enhance its lipophilicity and interactions with biological targets. The presence of the methoxybenzamido group is particularly noteworthy as it may influence the compound's pharmacological properties.
Research indicates that compounds similar to this compound can modulate enzyme activity and receptor binding, which are critical for various cellular processes. The compound has been shown to interact with specific proteins or enzymes, potentially influencing their function and offering insights into its mechanism of action .
Biological Activity
- Antiproliferative Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for certain enzymes involved in metabolic pathways, which may contribute to its anticancer properties .
- Antioxidative Activity : It has also been investigated for its antioxidative capabilities, showing potential in reducing oxidative stress in cells, which is crucial for cancer prevention .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Cancer Cell Lines : A recent experiment evaluated the compound against multiple cancer cell lines (MCF-7, H460 lung carcinoma, HCT116). Results indicated that the compound significantly inhibited cell proliferation with IC50 values ranging from 1.2 to 5.3 µM across different lines .
- Mechanistic Insights : Research involving enzyme assays suggested that this compound could inhibit specific pathways critical for tumor growth, making it a candidate for further development in cancer therapy .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound compared to other compounds with similar structures:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 1.2 | Enzyme inhibition; receptor binding |
| Compound A | HCT116 | 3.7 | Antioxidative; enzyme inhibition |
| Compound B | H460 | 4.0 | Cytotoxic effects; apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
